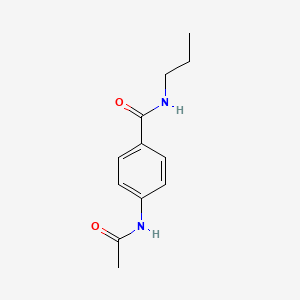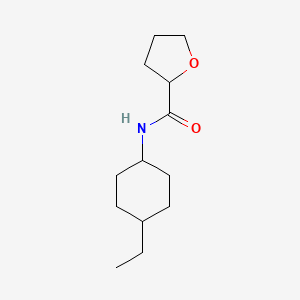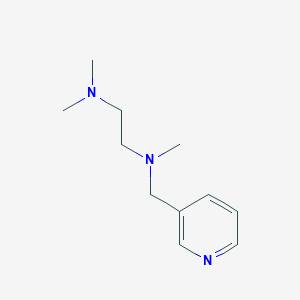![molecular formula C17H18F3NO2 B4936632 (2,3-dimethoxybenzyl)[3-(trifluoromethyl)benzyl]amine](/img/structure/B4936632.png)
(2,3-dimethoxybenzyl)[3-(trifluoromethyl)benzyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,3-dimethoxybenzyl)[3-(trifluoromethyl)benzyl]amine, also known as TFB-DMA, is a chemical compound that has recently gained attention in scientific research due to its potential applications in medicine and biochemistry.
Mécanisme D'action
(2,3-dimethoxybenzyl)[3-(trifluoromethyl)benzyl]amine exerts its biological effects by binding to specific targets in cells, such as enzymes and receptors. Once bound, (2,3-dimethoxybenzyl)[3-(trifluoromethyl)benzyl]amine can modulate the activity of these targets, leading to changes in cellular processes and signaling pathways. The exact mechanism of action of (2,3-dimethoxybenzyl)[3-(trifluoromethyl)benzyl]amine is still being investigated, but it is thought to involve the inhibition of certain enzymes and the activation of specific signaling pathways.
Biochemical and Physiological Effects:
(2,3-dimethoxybenzyl)[3-(trifluoromethyl)benzyl]amine has been shown to have a variety of biochemical and physiological effects. For example, (2,3-dimethoxybenzyl)[3-(trifluoromethyl)benzyl]amine can increase the production of certain proteins and enzymes that are involved in cellular metabolism and signaling. It can also modulate the levels of certain neurotransmitters, such as dopamine and serotonin, which play important roles in mood regulation and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2,3-dimethoxybenzyl)[3-(trifluoromethyl)benzyl]amine in lab experiments is its high purity and stability, which allows for accurate and reproducible results. (2,3-dimethoxybenzyl)[3-(trifluoromethyl)benzyl]amine is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one limitation of using (2,3-dimethoxybenzyl)[3-(trifluoromethyl)benzyl]amine is its potential toxicity, which can vary depending on the concentration and duration of exposure. Researchers must take precautions to ensure the safety of themselves and their subjects when working with (2,3-dimethoxybenzyl)[3-(trifluoromethyl)benzyl]amine.
Orientations Futures
There are several future directions for research on (2,3-dimethoxybenzyl)[3-(trifluoromethyl)benzyl]amine. One area of interest is its potential as a therapeutic agent for cancer and other diseases. Researchers are also investigating the mechanism of action of (2,3-dimethoxybenzyl)[3-(trifluoromethyl)benzyl]amine in more detail, with the goal of identifying specific targets and pathways that can be modulated for therapeutic benefit. Additionally, there is interest in developing new synthesis methods and derivatives of (2,3-dimethoxybenzyl)[3-(trifluoromethyl)benzyl]amine that may have improved properties and applications.
Méthodes De Synthèse
(2,3-dimethoxybenzyl)[3-(trifluoromethyl)benzyl]amine can be synthesized using a multi-step process that involves the reaction of 2,3-dimethoxybenzaldehyde with 3-(trifluoromethyl)benzylamine in the presence of a catalyst. The resulting product is then purified using various techniques, such as column chromatography and recrystallization, to obtain (2,3-dimethoxybenzyl)[3-(trifluoromethyl)benzyl]amine in its pure form.
Applications De Recherche Scientifique
(2,3-dimethoxybenzyl)[3-(trifluoromethyl)benzyl]amine has been the subject of numerous scientific studies due to its potential applications in medicine and biochemistry. One study found that (2,3-dimethoxybenzyl)[3-(trifluoromethyl)benzyl]amine can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Another study demonstrated that (2,3-dimethoxybenzyl)[3-(trifluoromethyl)benzyl]amine can act as a potent antioxidant, protecting cells from oxidative stress and damage. (2,3-dimethoxybenzyl)[3-(trifluoromethyl)benzyl]amine has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-1-[3-(trifluoromethyl)phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO2/c1-22-15-8-4-6-13(16(15)23-2)11-21-10-12-5-3-7-14(9-12)17(18,19)20/h3-9,21H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZMAWYSOCHOABF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNCC2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,3-dimethoxyphenyl)methyl]-1-[3-(trifluoromethyl)phenyl]methanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-ethylbenzamide](/img/structure/B4936565.png)
![5-(2-methoxyphenyl)-3-phenyl-2-thioxo-2,3,5,6-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B4936578.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B4936579.png)



![1-{5-[(dimethylamino)sulfonyl]-2-fluorobenzoyl}-4-piperidinecarboxylic acid](/img/structure/B4936603.png)
![1-[4-(4-ethoxyphenoxy)butoxy]-2-fluorobenzene](/img/structure/B4936614.png)
![N-[2-methoxy-4-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B4936617.png)
![N-{2-[2-(2,5-dimethylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B4936636.png)
![N-1,3-benzothiazol-2-yl-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B4936639.png)
![5-{3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4936648.png)
![N-(4-isopropylphenyl)-1-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinamine](/img/structure/B4936662.png)